N,N-diethyl-2-methylpyrimidine-4-carboxamide
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Description
N,N-diethyl-2-methylpyrimidine-4-carboxamide is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.
Mechanism of Action
and a molecular weight of 193.25 . It’s also known by its CAS Number: 1280816-18-3 .
If you’re interested in studying this compound, you might want to consider the following steps:
- Use techniques like affinity chromatography or mass spectrometry to identify potential targets in the cell. Once the targets are identified, study how the compound interacts with these targets. This could involve in vitro assays, structural biology techniques, or computational modeling. Look at how the interaction of the compound with its target affects biochemical pathways. This could involve techniques like metabolomics or transcriptomics. Study the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound. This could involve both in vitro and in vivo studies. Look at the overall effect of the compound on the cell or organism. This could involve techniques like cell viability assays, apoptosis assays, or whole organism studies. Consider how factors like pH, temperature, or the presence of other molecules affect the action of the compound.
Properties
IUPAC Name |
N,N-diethyl-2-methylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-4-13(5-2)10(14)9-6-7-11-8(3)12-9/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLSTDCRYDGJKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=NC(=NC=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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